Humulene

Descripción general

Descripción

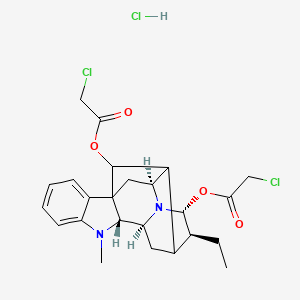

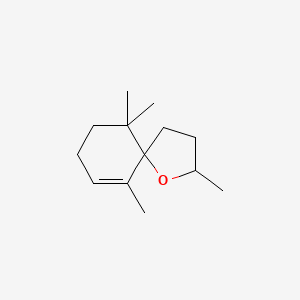

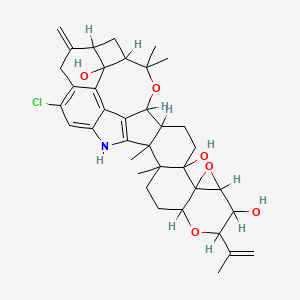

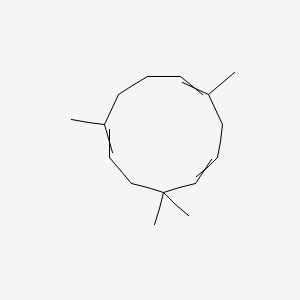

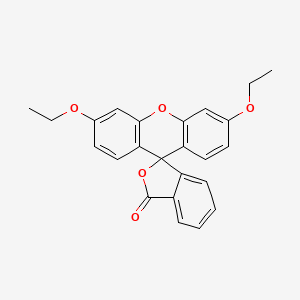

Se caracteriza por un anillo de 11 miembros y consta de tres unidades de isopreno que contienen tres dobles enlaces carbono-carbono no conjugados . El Humuleno se encuentra principalmente en los aceites esenciales de diversas plantas, incluidas el lúpulo (Humulus lupulus), el clavo, la albahaca y el cannabis . Es conocido por su aroma terroso y amaderado distintivo y contribuye significativamente a los perfiles de fragancia de estas plantas .

Aplicaciones Científicas De Investigación

El humuleno tiene una amplia gama de aplicaciones de investigación científica en diversos campos:

Química:

Biología:

Medicina:

- Exhibe actividades antiinflamatorias, antimicrobianas y antitumorales .

- Posibles aplicaciones en el tratamiento de enfermedades inflamatorias crónicas y cáncer .

Industria:

Mecanismo De Acción

El humuleno ejerce sus efectos a través de varios objetivos moleculares y vías:

Acción antiinflamatoria:

- Inhibe la liberación de citoquinas proinflamatorias como la interleucina-6 (IL-6) en macrófagos inducidos por lipopolisacárido .

- Reduce la inflamación al modular la actividad del factor nuclear-kappa B (NF-κB) y otras vías de señalización .

Acción antimicrobiana:

- Interfiere con la integridad de la membrana celular de bacterias y hongos, lo que lleva a la muerte celular .

Acción antitumoral:

Direcciones Futuras

Humulene has been used in Traditional Chinese Medicine for centuries and is shown to have a range of health benefits, including as an antimicrobial and antitumoral . It has potential therapeutic applications, but most of the scientific knowledge on the topic is based on preliminary research on isolated this compound . More research is needed to fully understand the therapeutic potential of this compound .

Análisis Bioquímico

Biochemical Properties

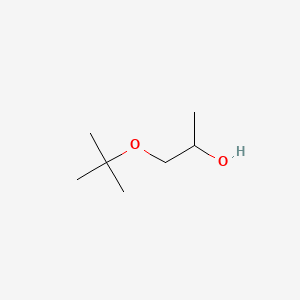

Humulene plays a crucial role in biochemical reactions, particularly in the biosynthesis of other terpenes. It is synthesized from farnesyl diphosphate (FPP) through the action of sesquiterpene synthase enzymes . This compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its oxidation and further transformation into other bioactive compounds. These interactions are essential for the production of this compound epoxides, which contribute to the characteristic aroma of hops and other plants .

Cellular Effects

This compound exhibits several effects on different cell types and cellular processes. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in immune cells . Additionally, this compound can induce apoptosis in cancer cells, thereby reducing tumor growth . It also influences cell signaling pathways, such as the NF-κB pathway, and modulates gene expression related to inflammation and cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific receptors on the cell surface, leading to the activation or inhibition of downstream signaling pathways . For instance, this compound can inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune responses and inflammation . Additionally, this compound can modulate the expression of genes involved in oxidative stress and apoptosis, contributing to its anti-inflammatory and anticancer properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and oxygen . Over time, the degradation products of this compound may exhibit different biological activities compared to the parent compound. Long-term studies have indicated that this compound can maintain its anti-inflammatory and anticancer effects in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound has been shown to reduce inflammation and pain without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including liver damage and gastrointestinal disturbances . It is essential to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its biosynthesis and degradation. The primary pathway for this compound synthesis involves the conversion of farnesyl diphosphate (FPP) to this compound through the action of sesquiterpene synthase enzymes . Additionally, this compound can be further metabolized by cytochrome P450 enzymes to produce various oxidized derivatives, such as this compound epoxides . These metabolic transformations are crucial for the biological activity and stability of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and accumulate in lipid-rich compartments . This compound may also interact with specific transporters and binding proteins that facilitate its movement within cells . The distribution of this compound within tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. It is primarily localized in the endoplasmic reticulum and lipid droplets, where it participates in the biosynthesis of other terpenes . The targeting of this compound to specific subcellular compartments is mediated by post-translational modifications and targeting signals . These localization mechanisms ensure that this compound is available at the sites where it exerts its biological effects .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El Humuleno se deriva del difosfato de farnesilo (FPP) a través de la acción catalítica de las enzimas de síntesis de sesquiterpenos . Otros métodos sintéticos incluyen el cierre de enlaces carbono-carbono en macrociclos y reacciones de acoplamiento de carbonilo catalizadas por titanio .

Métodos de producción industrial: La producción industrial de humuleno se puede lograr mediante extracción vegetal, síntesis química y procesos biotecnológicos. Los avances recientes en la biología sintética han permitido la producción heteróloga de humuleno en microorganismos como Yarrowia lipolytica y Candida tropicalis . Estos métodos implican ingeniería metabólica para sobreexpresar toda la vía de síntesis de humuleno y optimizar las condiciones de fermentación para lograr altos rendimientos .

Análisis De Reacciones Químicas

Tipos de reacciones: El humuleno experimenta diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución. Una reacción notable es la ozonólisis, donde el humuleno reacciona con el ozono para formar ozónidos . Estos ozónidos pueden sufrir reacciones de apertura de anillo para producir intermediarios de Criegee de sesquiterpeno .

Reactivos y condiciones comunes:

Oxidación: El ozono se usa comúnmente como reactivo para la oxidación de humuleno.

Reducción: La hidrogenación se puede utilizar para reducir los dobles enlaces en el humuleno.

Sustitución: Las reacciones de halogenación pueden introducir átomos de halógeno en la estructura del humuleno.

Principales productos:

Ozonólisis: Produce ozónidos e intermediarios de Criegee.

Hidrogenación: Da como resultado la formación de sesquiterpenos completamente saturados.

Halogenación: Produce derivados halogenados de humuleno.

Comparación Con Compuestos Similares

El humuleno es similar a otros sesquiterpenos como el beta-cariofileno y el isocariofileno . tiene propiedades únicas que lo distinguen de estos compuestos:

Beta-cariofileno:

- Tanto el humuleno como el beta-cariofileno se encuentran en muchas plantas aromáticas y contribuyen a su fragancia .

- A diferencia del humuleno, el beta-cariofileno interactúa directamente con los receptores endocannabinoides del cuerpo .

Isocariofileno:

- El isocariofileno es un isómero del humuleno y comparte una estructura química similar .

- Ambos compuestos exhiben actividades antiinflamatorias y antimicrobianas, pero el humuleno tiene un efecto más pronunciado en la reducción de los niveles de IL-6 .

Lista de compuestos similares:

- Beta-cariofileno

- Isocariofileno

- Farneseno

- Bisaboleno

En conclusión, el humuleno es un compuesto versátil con un potencial significativo en diversas aplicaciones científicas e industriales. Sus propiedades químicas únicas y sus actividades biológicas lo convierten en un valioso objeto de investigación continua.

Propiedades

| { "Design of the Synthesis Pathway": "Humulene can be synthesized through a variety of methods, including extraction from natural sources or chemical synthesis. A common chemical synthesis pathway involves the cyclization of beta-caryophyllene, which can be obtained from natural sources such as black pepper or cannabis. The cyclization reaction can be catalyzed by various acids or Lewis acids.", "Starting Materials": [ "Beta-caryophyllene" ], "Reaction": [ "Beta-caryophyllene is reacted with a catalytic amount of an acid or Lewis acid, such as boron trifluoride etherate or aluminum chloride.", "The reaction mixture is heated under reflux for several hours to promote cyclization.", "The resulting product is purified through distillation or chromatography to isolate humulene." ] } | |

| 6753-98-6 | |

Fórmula molecular |

C15H24 |

Peso molecular |

204.35 g/mol |

Nombre IUPAC |

(1E,8E)-2,6,6,9-tetramethylcycloundeca-1,4,8-triene |

InChI |

InChI=1S/C15H24/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h6-7,10-11H,5,8-9,12H2,1-4H3/b11-6?,13-7+,14-10+ |

Clave InChI |

FAMPSKZZVDUYOS-YRWGZVKJSA-N |

SMILES isomérico |

C/C/1=C\CC(C=CC/C(=C/CC1)/C)(C)C |

SMILES |

CC1=CCC(C=CCC(=CCC1)C)(C)C |

SMILES canónico |

CC1=CCC(C=CCC(=CCC1)C)(C)C |

Punto de ebullición |

99.00 to 100.00 °C. @ 3.00 mm Hg |

melting_point |

< 25 °C |

| 6753-98-6 | |

Descripción física |

Solid |

Pictogramas |

Irritant; Health Hazard |

Sinónimos |

alpha-caryophyllene alpha-humulene humulene |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(1R,2R,3R)-3-hydroxy-2-[(3S,4S)-3-hydroxy-8-methoxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1216385.png)

![(6R,7R)-7-[[2-amino-2-(1,3-benzodioxol-5-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1216387.png)